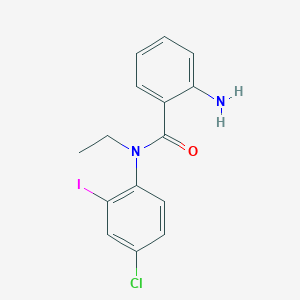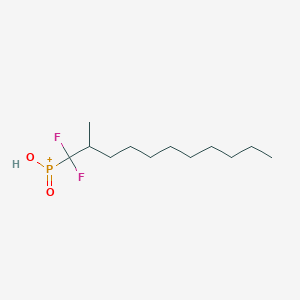
5,5-Dimethyltridec-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyltridec-2-ene: is an organic compound characterized by a long carbon chain with a double bond at the second position and two methyl groups attached to the fifth carbon. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond and the methyl groups imparts unique chemical properties to this molecule, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyltridec-2-ene can be achieved through several methods. One common approach involves the alkylation of alkenes . For instance, starting with a suitable alkene, such as 1-decene, and performing a Friedel-Crafts alkylation using an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired product. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes . Catalysts such as zeolites or supported metal catalysts can be employed to facilitate the alkylation reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.
化学反応の分析
Types of Reactions: 5,5-Dimethyltridec-2-ene undergoes several types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into 5,5-Dimethyltridecane.
Substitution: The methyl groups can undergo electrophilic substitution reactions, where reagents like halogens or sulfonic acids can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of 5,5-Dimethyltridecane.
Substitution: Formation of halogenated derivatives or sulfonated compounds.
科学的研究の応用
Chemistry: 5,5-Dimethyltridec-2-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions involving alkenes. It helps in understanding the mechanisms of enzyme action and the specificity of enzyme-substrate interactions.
Medicine: While not directly used as a drug, derivatives of this compound can be synthesized and tested for pharmacological activities . These derivatives may exhibit properties such as anti-inflammatory or antimicrobial effects.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, including surfactants, lubricants, and polymer additives. Its chemical stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 5,5-Dimethyltridec-2-ene in chemical reactions primarily involves the interaction of the double bond with various reagents. The double bond acts as a site for electrophilic addition reactions, where electrophiles attack the electron-rich region of the double bond, leading to the formation of new chemical bonds. Additionally, the methyl groups can influence the reactivity of the compound by providing steric hindrance and electronic effects.
類似化合物との比較
5,5-Dimethyltridecane: This compound is the fully saturated analog of 5,5-Dimethyltridec-2-ene, lacking the double bond.
5,5-Dimethylundec-2-ene: A shorter chain analog with similar structural features but different physical and chemical properties.
5,5-Dimethyl-2-hexene: A much shorter chain analog with similar reactivity due to the presence of the double bond and methyl groups.
Uniqueness: this compound is unique due to its specific chain length and the position of the double bond and methyl groups. This unique structure imparts distinct physical properties, such as boiling point and solubility, and influences its reactivity in chemical reactions. The combination of these features makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
824391-97-1 |
|---|---|
分子式 |
C15H30 |
分子量 |
210.40 g/mol |
IUPAC名 |
5,5-dimethyltridec-2-ene |
InChI |
InChI=1S/C15H30/c1-5-7-9-10-11-12-14-15(3,4)13-8-6-2/h6,8H,5,7,9-14H2,1-4H3 |
InChIキー |
UPKDPTPXOQQILU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)(C)CC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)



![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)

![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)



![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
